N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexanecarboxamide group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. Subsequent coupling with cyclohexanecarboxylic acid or its derivatives yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring or the cyclohexane moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the oxadiazole ring and cyclohexanecarboxamide moiety.
Amitraz: Contains a similar aromatic structure but differs in its functional groups and overall structure.
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTNBOSBDFHNBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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